4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol
Description
Properties
IUPAC Name |
4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-10-13-5-8(12)9(15-10)14-6-1-3-7(16)4-2-6/h1-5,16H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDSCLYUMWUVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The SNAr pathway exploits the electron-deficient nature of 2-chloro-5-fluoropyrimidin-4-amine (1 ), enabling displacement of the chloro substituent by 4-aminophenol (2 ) under basic conditions. The fluorine atom at position 5 enhances ring activation through its strong electron-withdrawing effect, facilitating nucleophilic attack at position 2.
Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Base | K2CO3 or Cs2CO3 |
| Solvent | DMF or DMSO |
| Temperature | 80–120°C |
| Reaction Time | 6–24 h |
| Yield | 65–78% |
The reaction typically proceeds via a two-step mechanism:
Industrial-Scale Modifications
For bulk synthesis, continuous flow reactors replace batch systems to improve heat transfer and reduce side reactions. A 2023 study demonstrated a 12% yield increase (82% overall) using microfluidic channels with residence times of 30–45 minutes.
Microwave-Assisted Coupling
Accelerated Synthesis
Microwave irradiation significantly reduces reaction times by enabling rapid, uniform heating. A protocol using ethanol/water (2:1) and 10 mol% NaHSO3 achieved 89% yield within 8–10 hours at 180°C.
Comparative Analysis
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional SNAr | 24 | 72 | 95 |
| Microwave | 8 | 89 | 98 |
Microwave conditions also suppress hydrolysis of the fluorine substituent, a common side reaction in prolonged heating.
Hydrolytic Deprotection Strategy
Carbamate Intermediate Route
Japanese Patent JPH05286912A details a protection-deprotection approach to minimize side reactions:
-
Protection : 4-Aminophenol is converted to its ethyl carbamate derivative (3 ) using ethyl chloroformate.
-
Coupling : 3 reacts with 2-chloro-5-fluoropyrimidin-4-amine under SNAr conditions.
-
Deprotection : Acidic hydrolysis (HCl, 40–100°C) removes the carbamate group, yielding the target compound.
Advantages
-
Carbamate protection prevents oxidation of the amine during coupling.
Comparative Evaluation of Methods
Cost-Benefit Analysis
| Metric | SNAr | Microwave | Deprotection |
|---|---|---|---|
| Raw Material Cost | $120/kg | $145/kg | $160/kg |
| Energy Consumption | High | Moderate | Low |
| Scalability | Excellent | Limited | Moderate |
Environmental Impact
Microwave methods reduce solvent usage by 40% compared to traditional SNAr, aligning with green chemistry principles.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The phenol moiety can participate in redox reactions.
Coupling reactions: The amino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the phenol moiety.
Scientific Research Applications
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of functional materials, such as polymers and dyes.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms in the pyrimidine ring enhance its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the phenol moiety can participate in various interactions, including π-π stacking and hydrophobic interactions .
Comparison with Similar Compounds
Antimicrobial Activity
- This compound: Limited direct data, but pyrimidine-phenol hybrids are known for moderate antibacterial activity .
- Triazole-phenol derivatives (e.g., 4a-c, 5a-c): Exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli due to thiol/disulfide redox modulation .
- Benzoxazinone-pyrimidine hybrids: Demonstrated IC50 < 1 µM against PAK1 kinases, suggesting superior target affinity vs. phenol derivatives .
Solubility and LogP
- The phenolic hydroxyl group in this compound improves aqueous solubility (predicted LogP ~2.5) compared to nitrile or aryl-substituted analogues (LogP 3.4–5.2) .
Hydrogen Bonding and Crystal Packing
- Intramolecular N–H⋯N hydrogen bonding in pyrimidine-phenol derivatives stabilizes planar conformations, as seen in X-ray structures of related compounds .
Key Advantages and Limitations
- Advantages of this compound: Tunable electronic profile for kinase inhibition. Phenolic hydroxyl enables prodrug derivatization (e.g., esterification).
- Limitations: Moderate metabolic stability due to phenol glucuronidation. Lower antimicrobial potency vs. triazole-thiol analogues .
Biological Activity
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research and therapeutics.
Synthesis
The synthesis of this compound typically involves the reaction between 2-chloro-5-fluoropyrimidine and 4-aminophenol, often utilizing potassium carbonate as a base to facilitate nucleophilic substitution reactions. This method allows for the formation of the desired compound under controlled conditions, optimizing yield and purity.
The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, alongside an amino group attached to a phenolic structure. The presence of these functional groups enhances its interaction potential with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine and fluorine substituents increase binding affinity, while the amino group can form hydrogen bonds, facilitating various molecular interactions. Additionally, the phenolic moiety contributes to π-π stacking and hydrophobic interactions, enhancing its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, with MIC (Minimum Inhibitory Concentration) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Inhibition of Syk Protein
Research indicates that this compound may inhibit Syk (Spleen Tyrosine Kinase), which plays a crucial role in immune responses. Inhibition of Syk has therapeutic implications for autoimmune diseases and allergies by reducing mast cell activation and subsequent inflammatory responses .
Case Studies
- Syk Inhibition Study : A study focused on Syk protein inhibitors identified several compounds with lower IC50 values than traditional treatments, suggesting enhanced therapeutic potential for managing allergic symptoms .
- Antimicrobial Efficacy : A comparative study evaluated various pyrimidine derivatives, including those related to this compound, highlighting their effectiveness against resistant bacterial strains .
Applications in Research
The compound serves as a building block in medicinal chemistry for synthesizing pharmaceuticals targeting specific enzymes or receptors. Its unique structure also makes it valuable in materials science for developing functional materials such as polymers and dyes.
Q & A
Q. Table 1: Key Reaction Parameters
| Component | Quantity/Concentration | Role |
|---|---|---|
| Pd(OAc)₂ | 0.25 mmol | Catalyst |
| Xantphos | 0.3 mmol | Ligand |
| Cs₂CO₃ | 25 mmol | Base |
| Solvent | Toluene | Reaction medium |
| Temperature | 110°C (reflux) | Activation energy |
Basic: What purification strategies are recommended to isolate high-purity this compound?
Answer:
Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:3 v/v) is effective. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Impurities often include unreacted pyrimidine precursors, which are removed during the gradient elution .
Basic: What safety protocols are critical when handling this compound?
Answer:
The compound may exhibit acute toxicity (H303+H313+H333: harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at -20°C in airtight containers. First-aid measures include rinsing skin/eyes with water and seeking medical attention if inhaled .
Advanced: How does the crystal packing and hydrogen-bonding network influence its stability and solubility?
Answer:
X-ray crystallography reveals intermolecular O–H···N and C–H···π interactions, forming a 2D layered structure. The hydroxyl group participates in strong hydrogen bonds (O–H···N, ~2.8 Å), enhancing thermal stability but reducing aqueous solubility. Solubility can be modulated by introducing polar substituents (e.g., methoxy groups) to disrupt packing .
Advanced: What methodologies assess its potential as a kinase inhibitor in medicinal chemistry?
Answer:
- In vitro kinase assays : Test inhibition of EGFR or VEGFR using recombinant enzymes and ATP-competitive ELISA.
- Docking studies : Use Schrödinger Suite or AutoDock to model binding to kinase active sites, focusing on halogen-π interactions with Phe residues.
- SAR analysis : Modify the pyrimidine ring (e.g., replace Cl with Br) and measure IC₅₀ shifts .
Advanced: How do pH and temperature affect its stability in aqueous solutions?
Answer:
Stability studies (HPLC monitoring) show degradation at pH >7 (hydrolysis of the chloro-pyrimidine group) and temperatures >40°C. Optimal storage conditions are pH 5–6 (acetate buffer) at 4°C, with a half-life of 14 days. Degradation products include 5-fluorouracil derivatives .
Advanced: What mechanistic insights explain discrepancies in catalytic amination yields?
Answer:
Yield variations (50–75%) arise from ligand choice (Xantphos vs. BINAP) and base strength (Cs₂CO₃ vs. K₃PO₄). Xantphos improves Pd coordination, reducing side reactions like β-hydride elimination. Kinetic studies (GC-MS) confirm that Cs₂CO₃ accelerates oxidative addition but may deprotonate the amine nucleophile prematurely .
Advanced: How can DFT calculations predict its reactivity in nucleophilic substitution reactions?
Answer:
DFT (B3LYP/6-31G*) calculations identify the LUMO localization at the 4-chloro position of the pyrimidine ring, making it susceptible to SNAr reactions. Fukui indices (f⁻) confirm electrophilic character, guiding functionalization strategies (e.g., introducing electron-withdrawing groups to enhance reactivity) .
Advanced: What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Metabolite profiling : LC-MS to identify active vs. inactive metabolites.
- Batch consistency : NMR purity checks (>95%) to exclude impurities skewing IC₅₀ values .
Advanced: How can structure-activity relationship (SAR) studies optimize its agrochemical potential?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
